![molecular formula C22H23N5O2 B2976377 N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide CAS No. 1251552-39-2](/img/structure/B2976377.png)
N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide
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Description
The compound “N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide” is a complex organic molecule. It contains several functional groups and rings, including a 3,4-dihydroisoquinoline ring, an imidazole ring, and a pyridine ring . The molecule has a molecular formula of C22H23N5O2 and a molecular weight of 389.459.
Molecular Structure Analysis
The molecule contains several heterocyclic rings, including a 3,4-dihydroisoquinoline ring, an imidazole ring, and a pyridine ring . These rings are fused together in a complex arrangement. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Scientific Research Applications
a. Anti-Fibrosis Activity: Screening results have indicated that certain derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest its potential in treating fibrotic conditions .
b. Isoquinoline Alkaloids: 1,2,3,4-Tetrahydroisoquinolines (THIQs) are essential building blocks in isoquinoline alkaloids, a class of natural products. THIQ-based compounds have demonstrated diverse biological activities against infectious pathogens and neurodegenerative disorders .
Organic Synthesis and Multicomponent Reactions
The compound’s unique structure allows for versatile functionalization. Researchers have explored multicomponent reactions (MCRs) to synthesize C(1)-substituted THIQ derivatives. Notably, isomerization of iminium intermediates has been a key focus in recent years .
Asymmetric Catalysis
THIQ derivatives serve as chiral scaffolds in asymmetric catalysis. Their applications extend to the synthesis of enantiomerically enriched compounds, making them valuable tools in organic chemistry .
Immune Checkpoint Inhibitors
While not directly studied for this compound, the broader field of small-molecule immune checkpoint inhibitors is gaining prominence. These inhibitors modulate the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) axis and hold promise as alternative therapeutic modalities .
properties
IUPAC Name |
N-[6-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazol-1-yl]pyridin-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15(2)21(28)25-18-7-8-20(23-11-18)27-13-19(24-14-27)22(29)26-10-9-16-5-3-4-6-17(16)12-26/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVDFYBNIKGBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide |
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